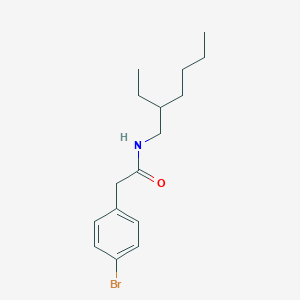
2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide, also known as BPEA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound belongs to the family of amides and has a molecular formula of C16H26BrNO.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide is not fully understood, but it is believed to act through the modulation of ion channels and receptors in the nervous system. This compound has been shown to interact with the GABAA receptor and the transient receptor potential (TRP) channels. It is believed that the interaction with these receptors and channels leads to the observed pharmacological effects of this compound.
Biochemical and physiological effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant activity and to protect against neuronal damage in animal models of epilepsy. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide in lab experiments is its high yield and purity when synthesized using the method described above. Additionally, this compound has been shown to exhibit a range of pharmacological effects, making it a versatile compound for use in various research areas. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential use as a drug candidate.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide. One area of interest is its potential as a treatment for neurological disorders, particularly epilepsy and Parkinson's disease. Additionally, further research is needed to fully elucidate the mechanism of action of this compound. Finally, this compound's potential as a drug candidate for the treatment of cancer warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. It can be synthesized using a simple method and has been shown to exhibit a range of pharmacological effects. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide has been studied extensively for its potential pharmaceutical applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been shown to have potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Additionally, it has been studied for its potential as a drug candidate for the treatment of cancer.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c1-3-5-6-13(4-2)12-18-16(19)11-14-7-9-15(17)10-8-14/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHLGJLDEASSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3980817.png)
![N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3980824.png)
![N-cyclopropyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3980827.png)
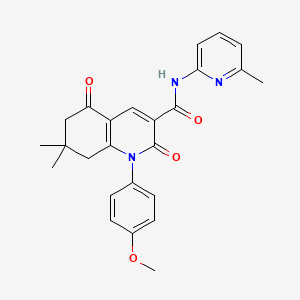
![2-{1-[1-(2,3-dihydro-1H-inden-2-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B3980837.png)

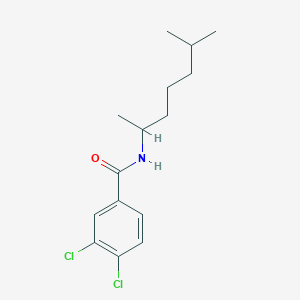
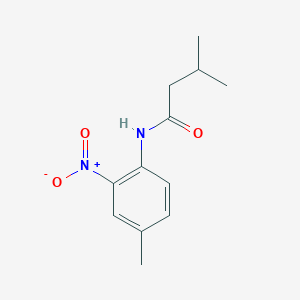
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3980854.png)
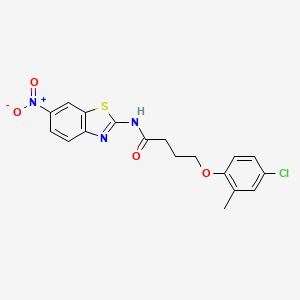
![2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3980873.png)
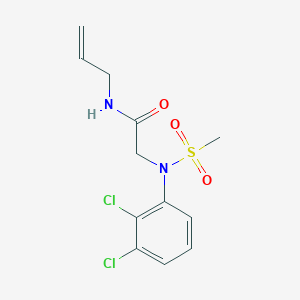
![5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3980891.png)
![4-(4-chlorophenyl)-8-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3980900.png)